molecular formula C12H16N2O2 B11883191 3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide CAS No. 116341-49-2

3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11883191
CAS No.: 116341-49-2
M. Wt: 220.27 g/mol
InChI Key: JEIUGKNUOBMHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide is unique due to its specific ethoxy and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with molecular targets and improve its solubility and stability .

Properties

CAS No.

116341-49-2

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-2-16-12-10(11(13)15)9-6-4-3-5-8(9)7-14-12/h7H,2-6H2,1H3,(H2,13,15)

InChI Key

JEIUGKNUOBMHPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C2CCCCC2=C1C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.